molecular formula C8H15ClF3N B2927889 [1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride CAS No. 2253631-98-8

[1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride

Cat. No.: B2927889
CAS No.: 2253631-98-8
M. Wt: 217.66
InChI Key: JFAZVMKAVCKYQX-UHFFFAOYSA-N
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Description

[1-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride is a cyclohexane-derived amine featuring a trifluoromethyl (-CF₃) substituent at the 1-position of the cyclohexyl ring and a methanamine (-CH₂NH₂) group attached to the same carbon. The hydrochloride salt enhances its stability and solubility for synthetic or pharmacological applications. Its molecular formula is C₈H₁₅ClF₃N, with an average molecular weight of 233.66 g/mol (derived from analogs in ). The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry, particularly for central nervous system (CNS) targets or enzyme inhibitors .

Properties

IUPAC Name

[1-(trifluoromethyl)cyclohexyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N.ClH/c9-8(10,11)7(6-12)4-2-1-3-5-7;/h1-6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAZVMKAVCKYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through hydrogenation of benzene or by cyclization of hexane.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.

    Amination: The resulting trifluoromethylcyclohexane undergoes amination using ammonia or an amine source to form [1-(Trifluoromethyl)cyclohexyl]methanamine.

    Formation of Hydrochloride Salt: The final step involves the reaction of [1-(Trifluoromethyl)cyclohexyl]methanamine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alkane derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or sodium cyanide can be employed.

Major Products Formed:

    Oxidation: Formation of trifluoromethylcyclohexanone or trifluoromethylcyclohexanol.

    Reduction: Formation of cyclohexylmethanamine or cyclohexane.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

It appears the query is asking for information on "[1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride," but the provided search results contain information on similar compounds, not the exact compound specified. Therefore, the following information will pertain to related compounds and their applications.

Note: trans-(4-(Trifluoromethyl)cyclohexyl)methanol is an organofluorine compound with a trifluoromethyl group attached to a cyclohexyl ring, enhancing its lipophilicity and metabolic stability, making it a candidate for various biological applications.

Scientific Research Applications

trans-(4-(Trifluoromethyl)cyclohexyl)methanol is used in various scientific fields:

  • Chemistry As a building block in organic synthesis.
  • Biology To study the effects of trifluoromethyl groups on biological systems and to understand the interactions between fluorinated molecules and biological targets.
  • Medicine As a candidate for drug development and a precursor for synthesizing bioactive molecules with therapeutic properties.
  • Industry In the production of specialty chemicals and materials, contributing to the development of high-performance materials with specific functionalities.

Biological Mechanism of Action

The biological activity of trans-(4-(Trifluoromethyl)cyclohexyl)methanol is attributed to its ability to interact with various biological targets, acting as a potential enzyme inhibitor and in receptor binding assays. The trifluoromethyl group influences the compound's interaction with biological systems, enhancing its affinity for certain targets.

Mechanisms of Interaction

  • Enzyme Inhibition This compound may act by binding to specific enzymes, thereby modulating their activity, which can lead to altered metabolic pathways crucial in drug development.
  • Receptor Binding The compound's structure allows it to bind effectively to receptors, influencing cellular signaling pathways.

Mechanism of Action

The mechanism of action of [1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates analogs with variations in the cycloalkyl backbone, substituent positions, or functional groups. Key comparisons are summarized in Table 1.

Substituent Position Isomers

  • [4-(Trifluoromethyl)cyclohexyl]methanamine (QC-2132) Structural isomer of the target compound, with the -CF₃ group at the 4-position of the cyclohexyl ring. Molecular weight: 233.66 g/mol (hydrochloride form) .

Cycloalkyl Backbone Variants

  • [1-(Trifluoromethyl)cyclopropyl]methanamine Hydrochloride (QV-2515)
    Replaces the cyclohexyl ring with a cyclopropane, introducing ring strain and reduced conformational flexibility. This smaller backbone may enhance membrane permeability but decrease metabolic stability. Molecular weight: 204.62 g/mol .
  • 1-(Trifluoromethyl)cyclopentanamine Hydrochloride (QJ-1266) Features a cyclopentane ring, balancing ring strain and lipophilicity. Molecular weight: 219.64 g/mol .

Aromatic Hybrid Analogs

  • The cyclopropane backbone may confer rigidity for selective receptor targeting. Molecular formula: C₁₁H₁₂ClF₃NO .

Functional Group Modifications

  • (3-Chloro-5-fluoropyridin-2-yl)methanamine Hydrochloride ()
    Replaces the cyclohexyl group with a halogenated pyridine ring, introducing hydrogen-bond acceptor sites. This modification is common in kinase inhibitors. Molecular weight: 206.63 g/mol .

Table 1: Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
[1-(Trifluoromethyl)cyclohexyl]methanamine HCl C₈H₁₅ClF₃N 233.66 Not explicitly provided -CF₃ at 1-position, cyclohexyl backbone
[4-(Trifluoromethyl)cyclohexyl]methanamine HCl (QC-2132) C₈H₁₅ClF₃N 233.66 361393-85-3 -CF₃ at 4-position
[1-(Trifluoromethyl)cyclopropyl]methanamine HCl (QV-2515) C₅H₁₀ClF₃N 204.62 1783418-59-6 Cyclopropane backbone
[1-(4-(Trifluoromethoxy)phenyl)cyclopropyl]methanamine HCl C₁₁H₁₂ClF₃NO 298.67 1209685-75-5 Phenyl -OCF₃ hybrid
(3-Chloro-5-fluoropyridin-2-yl)methanamine HCl C₆H₆Cl₂F₃N₂ 206.63 1416714-11-8 Halogenated pyridine

Research Findings and Implications

  • Receptor Binding : Analogs with cyclohexyl backbones (e.g., QC-2132) are often explored as rigid scaffolds for G-protein-coupled receptor (GPCR) ligands, where substituent positioning (-CF₃ at 1 vs. 4) modulates selectivity .
  • Metabolic Stability: The trifluoromethyl group in all analogs resists oxidative metabolism, extending half-life compared to non-fluorinated counterparts .
  • Solubility : Hydrochloride salts improve aqueous solubility, critical for in vivo studies. Cyclopropane-based analogs (e.g., QV-2515) may exhibit lower solubility due to increased hydrophobicity .

Biological Activity

[1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, including structure-activity relationships, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a cyclohexyl ring, which is known to influence its interaction with biological targets. The presence of the trifluoromethyl group often enhances lipophilicity and metabolic stability, making it a valuable modification in drug design.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on cell proliferation, receptor binding affinities, and potential therapeutic applications.

Key Biological Activities

  • Heme-Regulated Inhibitor (HRI) Activation : Research indicates that compounds with similar structures can activate HRI, which plays a crucial role in the cellular stress response. This activation is linked to the phosphorylation of eIF2α, impacting cell proliferation and survival under stress conditions .
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, suggesting that modifications to the cyclohexyl structure can enhance efficacy against bacterial strains .
  • Opioid Receptor Interaction : The trifluoromethyl group has been associated with increased affinity for opioid receptors, indicating potential psychoactive effects similar to established opioids .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis illustrates how modifications in the chemical structure affect biological activity. For instance:

  • Substituent Effects : The introduction of electron-withdrawing groups like trifluoromethyl can significantly alter receptor binding affinities and potencies. Studies have shown that certain substitutions enhance activity against specific targets while reducing toxicity .
Substituent TypeEffect on ActivityReference
TrifluoromethylIncreased lipophilicity and potency ,
Halogen SubstituentsVariable effects on binding affinity
Alkyl Chain LengthModulates receptor selectivity

Case Studies

  • Cell Proliferation Assays : In vitro studies demonstrated that compounds related to this compound inhibited the proliferation of cancer cell lines (e.g., MDA-MB-231), showcasing a significant difference in efficacy compared to non-cancerous cells .
  • Toxicology Reports : A study on novel opioids indicated that compounds with similar structures could produce psychoactive effects, raising concerns about their safety profiles in clinical settings .

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